molecular formula C15H19N5S B12465689 N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

Cat. No.: B12465689
M. Wt: 301.4 g/mol
InChI Key: RLGUZUAYLHFFEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the formation of the triazinoindole core through a ring-fusion strategy. This process involves the use of various reagents and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves its ability to bind selectively to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺). This selective binding can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s interaction with molecular targets and pathways, such as the mitochondria pathway, plays a crucial role in its biological effects .

Properties

Molecular Formula

C15H19N5S

Molecular Weight

301.4 g/mol

IUPAC Name

N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

InChI

InChI=1S/C15H19N5S/c1-3-20(4-2)9-10-21-15-17-14-13(18-19-15)11-7-5-6-8-12(11)16-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19)

InChI Key

RLGUZUAYLHFFEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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